Dimethyl 4,4'-stilbenedicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

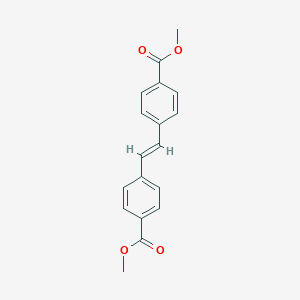

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODVYOWCWQPMV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-80-8 | |

| Record name | Dimethyl 4,4'-stilbenedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 4,4'-stilbenedicarboxylate

This technical guide provides a comprehensive overview of dimethyl 4,4'-stilbenedicarboxylate, a stilbene derivative of interest to researchers and professionals in the fields of chemistry and drug development. The document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

This compound is a symmetrical aromatic compound characterized by a central ethene bridge connecting two para-substituted benzoate rings. The molecule exists as E/Z isomers, with the E (trans) isomer being the more stable and commonly referenced form.

IUPAC Name: (E)-dimethyl 4,4'-(ethene-1,2-diyl)dibenzoate

Synonyms:

-

methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[1]

-

Dimethyl trans-stilbene-4,4'-dicarboxylate[1]

Chemical Formula: C₁₈H₁₆O₄

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Unit | Source |

| Molecular Weight | 296.32 | g/mol | [2] |

| Melting Point | 235 | °C | |

| Boiling Point (Predicted) | 831.30 | K | [3] |

| logP (Octanol/Water Partition Coefficient) | 3.430 | [3] | |

| Water Solubility (log₁₀WS) | -4.56 | [3] | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -81.38 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 35.46 | kJ/mol | [3] |

Experimental Protocols: Synthesis via Wittig Reaction

The Wittig reaction is a reliable and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[4][5][6][7][8] This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Triphenylphosphine (PPh₃)

-

Methyl 4-formylbenzoate

-

Sodium methoxide (NaOMe)

-

Toluene, anhydrous

-

Methanol, anhydrous

-

Diethyl ether

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard glassware for extraction and filtration

Procedure:

Part 1: Preparation of the Phosphonium Salt

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part 2: The Wittig Reaction

-

To a suspension of the dried phosphonium salt (1.0 eq) in anhydrous methanol in a round-bottom flask, add a solution of sodium methoxide (1.1 eq) in anhydrous methanol dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting orange-red solution for 30 minutes at 0 °C.

-

Add a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous methanol dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Part 3: Purification

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white to off-white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Caption: Workflow for the synthesis of this compound.

Biological and Pharmaceutical Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the stilbene scaffold is recognized as a "privileged structure" in medicinal chemistry.[9] Many natural and synthetic stilbene derivatives exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[9]

Notable examples of biologically active stilbenes include resveratrol, found in grapes, and combretastatin A-4, derived from the bark of the African bush willow.[9] These compounds have been the subject of intensive research in drug discovery and development, particularly in the context of cancer and age-related diseases.[9]

The diester functionalities of this compound provide opportunities for further chemical modification, potentially serving as a precursor or intermediate for the synthesis of more complex, biologically active molecules. Its rigid, planar structure also makes it an interesting candidate for incorporation into polymers and materials with specific optical or electronic properties. Further research is warranted to fully elucidate the biological and pharmacological potential of this compound.

References

- 1. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound (CAS 10374-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester, a stilbene derivative with potential applications in research and development. This document details its chemical identity, physical properties, and a representative synthesis protocol.

Chemical Identity and Properties

trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester is a symmetrical aromatic compound. Its rigid structure, conferred by the central trans-double bond, and the presence of terminal ester functionalities make it a subject of interest in materials science and as a potential scaffold in medicinal chemistry.

CAS Number: 34541-73-6[1][2][][4][5]

Synonyms:

-

Dimethyl trans-stilbene-4,4'-dicarboxylate[]

-

(E)-Dimethyl 4,4'-(ethene-1,2-diyl)dibenzoate[6]

-

Methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[][6]

-

Dimethyl 4,4'-stilbenedicarboxylate[6]

Chemical Structure:

A summary of the key physicochemical properties of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₄ | [1][2][] |

| Molecular Weight | 296.32 g/mol | [1][][6] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 234-236 °C | [2][] |

| Boiling Point | 448.3 °C at 760 mmHg | [2][] |

| Density | 1.192 g/cm³ | [2][] |

| Solubility | Data not widely available, expected to be soluble in organic solvents like THF, CH₂Cl₂, and CHCl₃. | |

| Purity | >98.0% (GC) | [] |

Synthesis and Experimental Protocols

The synthesis of stilbene derivatives can be achieved through various methods, including the Wittig reaction, Heck reaction, and McMurry coupling. A common and effective method for preparing symmetrically substituted stilbenes is the reductive coupling of the corresponding benzaldehydes. Below is a representative experimental protocol for the synthesis of a stilbene derivative, which can be adapted for trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester starting from methyl 4-formylbenzoate.

Representative Synthesis: Reductive Coupling of Methyl 4-formylbenzoate

This protocol is based on the principles of McMurry coupling, a low-valent titanium-induced reductive coupling of carbonyl compounds.

Materials:

-

Methyl 4-formylbenzoate

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Experimental Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (4 equivalents).

-

Flush the system with an inert gas (Argon or Nitrogen).

-

Add anhydrous THF to the flask to cover the zinc dust.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add titanium(IV) chloride (2 equivalents) dropwise via the dropping funnel to the stirred suspension of zinc dust in THF. The addition should be performed carefully as the reaction is exothermic.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The color of the suspension will turn from yellowish to black, indicating the formation of the low-valent titanium reagent.

-

-

Reductive Coupling Reaction:

-

Dissolve methyl 4-formylbenzoate (1 equivalent) in anhydrous THF in a separate flask under an inert atmosphere.

-

Add the solution of methyl 4-formylbenzoate dropwise to the refluxing suspension of the low-valent titanium reagent over 30-60 minutes.

-

Continue to reflux the reaction mixture for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 10% aqueous potassium carbonate (K₂CO₃) solution.

-

Filter the mixture through a pad of Celite to remove the titanium salts.

-

Wash the filter cake with dichloromethane (DCM).

-

Combine the organic filtrates and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DCM) or by column chromatography on silica gel to yield pure trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester.

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester via reductive coupling.

Caption: General workflow for the synthesis of trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester.

Applications in Research and Drug Development

Stilbene derivatives are a class of compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities.[7] The parent compound, resveratrol, is known for its antioxidant, anti-inflammatory, and cardioprotective effects. While specific biological activities for trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester are not extensively documented in publicly available literature, its structural similarity to other biologically active stilbenes suggests it could be a valuable scaffold for the development of new therapeutic agents. The ester functionalities provide handles for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. As a diester, it can also be hydrolyzed to the corresponding dicarboxylic acid, which can be used in the synthesis of polymers or other complex molecules. Its primary current application is as a research chemical.[]

References

Molecular weight and formula of Dimethyl 4,4'-stilbenedicarboxylate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4,4'-stilbenedicarboxylate is a stilbene derivative characterized by a central carbon-carbon double bond flanked by two para-substituted methyl benzoate groups. This technical guide provides a comprehensive overview of its chemical properties, molecular formula, and molecular weight. It details a common synthetic methodology, offers key analytical data for characterization, and discusses its current and potential applications, particularly as a chemical intermediate in the synthesis of more complex molecules. While direct biological activities are not extensively documented, the stilbene scaffold is of significant interest in medicinal chemistry, suggesting the potential for future drug discovery and development efforts based on this core structure.

Chemical and Physical Properties

This compound is a solid at room temperature. The trans (E) isomer is typically a white to light yellow crystalline powder. Key quantitative data for this compound are summarized in the tables below.

Table 1: Molecular and Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₈H₁₆O₄[1][2] |

| Molecular Weight | 296.32 g/mol [1][2] |

| CAS Registry Number | 10374-80-8 (trans-isomer)[1] |

| IUPAC Name | methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[2] |

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 234-236 °C |

| Boiling Point | 448.3 °C at 760 mmHg |

| Topological Polar Surface Area | 52.6 Ų[2] |

| XLogP3 | 4.5[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Wittig and Heck reactions being common examples of modern cross-coupling techniques.[3][4]

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes the synthesis of (E)-Dimethyl 4,4'-stilbenedicarboxylate from methyl 4-(bromomethyl)benzoate and methyl 4-formylbenzoate.

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Triphenylphosphine (PPh₃)

-

Methyl 4-formylbenzoate

-

Sodium methoxide (NaOMe)

-

Toluene

-

Methanol

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate and a stoichiometric equivalent of triphenylphosphine in dry toluene. Heat the mixture to reflux for 4-6 hours. Allow the flask to cool to room temperature, which should result in the precipitation of the phosphonium salt. Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

-

Wittig Reaction: To a suspension of the dried phosphonium salt in anhydrous methanol, add one equivalent of sodium methoxide at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to form the ylide. To this, add a solution of methyl 4-formylbenzoate in methanol dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield (E)-Dimethyl 4,4'-stilbenedicarboxylate.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Expected signals for aromatic protons, vinylic protons, and methyl ester protons. The coupling constant for the vinylic protons in the trans-isomer is typically in the range of 15-18 Hz. |

| ¹³C NMR | PubChem provides access to 13C NMR spectral data.[2] |

| Infrared (IR) Spectroscopy | The NIST WebBook provides the gas-phase IR spectrum, showing characteristic C=O stretching for the ester and C=C stretching for the alkene and aromatic rings.[5] |

| Mass Spectrometry (MS) | The NIST WebBook lists the electron ionization mass spectrum, with a prominent molecular ion peak (m/z) at 296.[1] |

Applications and Future Directions

While the direct application of this compound in drug development is not extensively documented, its stilbene core is a privileged scaffold in medicinal chemistry. Stilbene derivatives have shown a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

Currently, this compound primarily serves as a valuable intermediate in the synthesis of more complex molecules. Its ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in the production of polymers, metal-organic frameworks (MOFs), and other functional materials.

Visualized Workflows and Pathways

Due to the limited information on specific biological signaling pathways for this compound, the following diagrams illustrate its synthetic workflow and its role as a chemical precursor.

Caption: Synthetic workflow for this compound via the Wittig reaction.

Caption: Role as a precursor to 4,4'-stilbenedicarboxylic acid and its applications.

References

A Technical Guide to the ¹³C NMR and GC-MS Spectra of Dimethyl 4,4'-stilbenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-stilbenedicarboxylate is a derivative of stilbene, a class of compounds recognized for their diverse biological activities and applications in materials science.[1] As a diester, it serves as a valuable building block in the synthesis of polymers and coordination frameworks, such as metal-organic frameworks (MOFs).[2] Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides an in-depth analysis of the characterization of (E)-Dimethyl 4,4'-stilbenedicarboxylate using two powerful analytical techniques: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed spectral data, interpretation, and standardized experimental protocols relevant to professionals in chemical and pharmaceutical sciences.

Molecular Structure and Spectroscopic Implications

The structure of (E)-Dimethyl 4,4'-stilbenedicarboxylate, with the IUPAC name methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate, possesses a high degree of symmetry. The molecule has a central C₂ axis of rotation perpendicular to the C=C double bond. This symmetry is a key factor in interpreting its ¹³C NMR spectrum, as it renders pairs of carbon atoms chemically equivalent, thereby reducing the total number of unique signals.[3]

Molecular Formula : C₁₈H₁₆O₄[4] Molecular Weight : 296.32 g/mol [4]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[5] For (E)-Dimethyl 4,4'-stilbenedicarboxylate, the molecular symmetry dictates that there will be only five signals for the twelve aromatic and vinylic carbons, plus one signal for the ester carbonyl carbons and one for the methyl carbons, for a total of seven unique signals in the proton-decoupled spectrum.

Quantitative Data: ¹³C NMR Chemical Shifts

The expected chemical shifts (δ) in parts per million (ppm) are summarized below. These values are based on typical ranges for similar chemical environments and predictive models.[6][7]

| Signal | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1 | Methoxy (-OCH₃) | ~52 | Typical for methyl esters. |

| 2 | Aromatic CH | ~126 | Aromatic carbons ortho to the vinyl group. |

| 3 | Vinylic CH (=CH) | ~129 | Olefinic carbons of the stilbene backbone. |

| 4 | Aromatic CH | ~130 | Aromatic carbons meta to the vinyl group. |

| 5 | Aromatic C (ipso) | ~134 | Quaternary aromatic carbon attached to the carbonyl group. |

| 6 | Aromatic C (ipso) | ~140 | Quaternary aromatic carbon attached to the vinyl group. |

| 7 | Carbonyl (C=O) | ~167 | Ester carbonyl carbons.[8] |

Note: Quaternary carbon signals (5, 6, and 7) are typically weaker in intensity compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

This protocol outlines a general procedure for acquiring a standard proton-decoupled ¹³C NMR spectrum.

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup :

-

Spectrometer : A 400 MHz (or higher) NMR spectrometer.

-

Probe : A broadband or dual-channel probe tuned to the ¹³C frequency (e.g., ~100 MHz for a 400 MHz instrument).

-

-

Data Acquisition Parameters :

-

Experiment : Standard 1D ¹³C experiment with proton broadband decoupling (e.g., zgpg30 on Bruker systems).

-

Solvent Reference : Calibrate the chemical shift scale to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Spectral Width : Set to approximately 240 ppm (e.g., -10 to 230 ppm) to cover the full range of organic carbons.[5]

-

Acquisition Time (at) : Typically 1-2 seconds.

-

Relaxation Delay (d1) : A delay of 2 seconds is standard for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.[9]

-

Pulse Angle : A 30-45° flip angle is commonly used to balance signal intensity and relaxation time.

-

Number of Scans (ns) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT).

-

Phase and baseline correct the resulting spectrum.

-

Integrate signals if quantitative analysis is required (note the caveats with standard decoupled spectra).[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile compounds in a mixture and provides information about their molecular weight and structure through mass fragmentation patterns.[11] For a pure sample of this compound, GC will yield a single peak, and the associated mass spectrum will provide key structural data.

Quantitative Data: Mass Spectrometry Fragmentation

The mass spectrum is characterized by a molecular ion peak (M⁺) and several key fragment ions. The primary fragmentation occurs via cleavage of the ester group.[12]

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Interpretation |

| 296 | [C₁₈H₁₆O₄]⁺ | Molecular Ion (M⁺) : Corresponds to the molecular weight of the compound.[4] |

| 265 | [M - OCH₃]⁺ | Loss of a methoxy radical (-•OCH₃, 31 Da) from the molecular ion. This is a common fragmentation pathway for methyl esters.[4][12] |

| 237 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical (-•COOCH₃, 59 Da) from the molecular ion. |

| 178 | [C₁₂H₁₀O]⁺ or similar | A fragment resulting from cleavage of the stilbene backbone. Its formation may involve complex rearrangements.[4] |

| 149 | [C₈H₅O₃]⁺ | Phthalic anhydride-like fragment, often seen as a background ion from plasticizers, but can also be a rearrangement product. |

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the GC-MS analysis of this compound.

-

Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane, ethyl acetate, or hexane.

-

GC System Parameters :

-

Injector : Split/splitless injector. Use splitless mode for high sensitivity.

-

Injector Temperature : 280 °C.

-

Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

-

GC Column : A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[1]

-

Oven Temperature Program :

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5-10 minutes.

-

-

-

MS System Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Transfer Line Temperature : 290 °C.

-

Acquisition Mode : Full Scan mode, scanning a mass range of m/z 40-500.

-

-

Data Analysis :

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

-

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of the analytical process and the relationship between the molecule's structure and its spectral output.

Integrated Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final data interpretation for the characterization of this compound.

Structure-Spectra Correlation Diagram

This diagram shows the logical relationship between the distinct chemical environments within the molecule and their corresponding signals in the ¹³C NMR and Mass Spectra.

References

- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C18H16O4 | CID 5378468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uoguelph.ca [uoguelph.ca]

Potential biological activities of stilbene dicarboxylate analogs.

An In-depth Technical Guide on the Potential Biological Activities of Stilbene Analogs

Introduction

Stilbenes are a class of polyphenolic compounds characterized by a 1,2-diphenylethylene backbone. They are produced by various plants as phytoalexins, which are defense compounds against pathogens and environmental stress.[1][2] The most well-known stilbene, resveratrol, found in grapes and red wine, has garnered significant attention for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] This has spurred extensive research into synthetic and natural stilbene analogs to discover compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4]

This technical guide provides a comprehensive overview of the potential biological activities of stilbene analogs, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. While the initial focus was on stilbene dicarboxylate analogs, a review of current literature indicates a scarcity of specific data for this subclass. Therefore, this guide addresses the broader class of stilbene derivatives, which includes analogs with various functional group modifications that have been extensively studied. It is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activities

Stilbene analogs have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines and targeting key pathways involved in cancer progression.[4][5]

Cytotoxicity and Antiproliferative Effects

A primary mechanism of action for many stilbene analogs is the induction of apoptosis and inhibition of cell proliferation in cancer cells.[5] The cytotoxic effects are often evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Table 1: Cytotoxicity of Selected Stilbene Analogs against Cancer Cell Lines

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | HT-29 (Colon) | Cytotoxic | Potent (140x > Combretastatin A-4) | [6] |

| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | MCF-7 (Breast) | Cytotoxic | Potent (10x > Combretastatin A-4) | [6] |

| cis-stilbene methyl ester (Compound 4c) | MCF-7 (Breast) | Cytotoxic | 22.24 | [7] |

| cis-stilbene methyl ester (Compound 4a) | MCF-7 (Breast) | Cytotoxic | 22.24 | [8] |

| cis-stilbene methyl ester (Compound 4c) | HeLa (Cervical) | Cytotoxic | 27.43 | [7] |

| cis-stilbene methyl ester (Compound 4a) | HeLa (Cervical) | Cytotoxic | 27.43 | [8] |

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of cytotoxic stilbenes, particularly those with a cis-configuration similar to combretastatin A-4, exert their anticancer effects by inhibiting tubulin polymerization.[5][6] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Caption: Workflow for identifying stilbene analogs as tubulin inhibitors.

Anti-inflammatory Activities

Chronic inflammation is a key factor in the development of numerous diseases. Stilbene analogs have demonstrated significant anti-inflammatory properties by modulating critical signaling pathways.[2][10]

Inhibition of Inflammatory Mediators

A primary indicator of anti-inflammatory potential is the ability to suppress the production of inflammatory mediators like nitric oxide (NO). In vitro studies using lipopolysaccharide (LPS)-stimulated microglial cells (like BV2) are common models to assess this activity. Several stilbene compounds isolated from Bletilla striata have been shown to significantly inhibit NO production without cytotoxicity.[11]

Modulation of Signaling Pathways

Stilbenes exert their anti-inflammatory effects by intervening in key intracellular signaling cascades. They have been shown to modulate pathways such as NF-κB, MAPK, and JAK/STAT, which are central regulators of the inflammatory response.[2][10] By inhibiting these pathways, stilbene derivatives can reduce the transcription and release of pro-inflammatory cytokines.[10]

References

- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 2. researchgate.net [researchgate.net]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]

- 6. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Some New Stilbene Derivatives | SAS Publisher [saspublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stilbenes from the tubers of Bletilla striata with potential anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical and Fluorescent Properties of Stilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core photophysical and fluorescent properties of stilbene derivatives. Stilbenes, characterized by a 1,2-diphenylethylene core, are a significant class of compounds whose derivatives are pivotal in fields ranging from materials science to neurodegenerative disease research. Their utility stems from a unique interplay between fluorescence and trans-cis photoisomerization, processes that are highly sensitive to their molecular structure and local environment.

Core Photophysical Principles of Stilbene Derivatives

The photophysical behavior of stilbene is governed by the competition between two primary de-excitation pathways following the absorption of UV light: fluorescence and torsional rotation around the central ethylene double bond, leading to trans-cis isomerization.

-

Absorption and Excitation: Upon absorbing a photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁).

-

Fluorescence: The molecule can relax from the S₁ state back to the S₀ state by emitting a photon. This radiative process is known as fluorescence. The efficiency of this process is described by the fluorescence quantum yield (ΦF).

-

Photoisomerization: In the excited state, rotation around the C=C double bond can occur. This non-radiative pathway leads to the conversion between trans (E) and cis (Z) isomers and significantly competes with fluorescence.[1][2] Because of the ultrafast C=C bond torsion, cis-stilbenes are generally non-fluorescent in solution.[3]

-

Environmental Influence: The balance between fluorescence and isomerization is exquisitely sensitive to the molecule's environment. In viscous media or rigid matrices, the torsional motion required for isomerization is hindered, leading to a significant enhancement in fluorescence quantum yield. This property makes stilbene derivatives excellent probes for local viscosity and microenvironmental changes.

The fundamental photophysical processes of a stilbene derivative are illustrated in the diagram below.

Quantitative Photophysical Data

The photophysical properties of stilbene derivatives can be finely tuned by introducing various substituents onto the phenyl rings. Electron-donating or -accepting groups can alter the energy levels, influencing absorption/emission wavelengths and quantum yields. Below is a table summarizing these properties for several representative derivatives.

| Derivative | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| trans-Stilbene | 294 | 345 | 0.044 | Hexane | |

| trans-4-Aminostilbene | 325 | 405 | 0.01 | Cyclohexane | [4] |

| trans-4-(N,N-Diphenylamino)stilbene | 378 | 447 | 0.89 | Cyclohexane | [4] |

| Methoxy-trans-Stilbene (MTS-4) | ~330 | ~400 | 0.69 (Solid State) | Solid State | [5] |

| Methoxy-trans-Stilbene (MTS-3) | ~320 | ~390 | 0.07 (Solid State) | Solid State | [5] |

Note: Photophysical properties are highly solvent-dependent. The values presented are illustrative for the specified conditions.

Experimental Protocols

Accurate characterization of the photophysical properties of stilbene derivatives is crucial for their application. The following are standardized protocols for key experimental techniques.

Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths.

Methodology:

-

Sample Preparation: Prepare a dilute stock solution of the stilbene derivative in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). Prepare a series of dilutions in 1 cm path-length quartz cuvettes. For absorption, concentrations are typically in the 1-10 µM range. For fluorescence, concentrations should be lower to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

-

Absorption Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). The wavelength of maximum absorbance is λabs.

-

Fluorescence Measurement: Use a spectrofluorometer. Excite the sample at its λabs. Record the emission spectrum, typically scanning from 10 nm above the excitation wavelength to the near-IR. The wavelength of maximum emission intensity is λem. Slit widths for both excitation and emission monochromators should be kept narrow (e.g., 2-5 nm) to ensure good spectral resolution.

Objective: To measure the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is most common.[6][7]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF,std = 0.54) and 9,10-diphenylanthracene in cyclohexane (ΦF,std = 0.95) are common standards.

-

Absorbance Measurements: Prepare a series of five concentrations for both the standard and the test sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from 0.01 to 0.1.

-

Fluorescence Measurements: Record the fluorescence emission spectrum for each solution of the standard and the test sample under identical instrument conditions (excitation wavelength, slit widths).

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

-

Determine the slope (Gradient) of the linear fit for both plots.

-

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation[7]:

ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (η2sample / η2std)

Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent used for the sample and standard.[7] If the same solvent is used, the refractive index term cancels out.

The general workflow for characterizing a novel fluorescent compound is depicted below.

Applications in Drug Development and Research

The unique photophysical properties of stilbene derivatives make them valuable tools in biomedical research and drug development, particularly as fluorescent probes.

In the context of Alzheimer's disease, certain stilbene derivatives have been developed as fluorescent probes for the detection of β-amyloid (Aβ) plaques, a key pathological hallmark of the disease.[8][9] These probes are designed with a stilbene core that serves as the fluorophore and recognition element.

-

Mechanism of Action: When unbound in an aqueous solution, these probes often have low fluorescence due to rotational freedom and quenching by water. Upon binding to the hydrophobic pockets within Aβ aggregates, the rotation of the stilbene core is restricted.[10] This restriction inhibits the non-radiative isomerization pathway, causing a significant "turn-on" of fluorescence, which allows for the visualization of amyloid plaques.[9]

The signaling pathway for an amyloid-binding stilbene probe is illustrated below.

This guide provides a foundational understanding of the photophysical and fluorescent properties of stilbene derivatives. The ability to modulate their fluorescence through chemical modification and environmental interaction ensures their continued importance as versatile molecular tools in science and medicine.

References

- 1. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 5. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils [liu.diva-portal.org]

- 10. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dimethyl 4,4'-stilbenedicarboxylate: Synonyms, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 4,4'-stilbenedicarboxylate, a key organic compound utilized primarily in materials science and as a precursor in chemical synthesis. This document details its key synonyms, physicochemical properties, detailed experimental protocols for its synthesis, and its application in the development of advanced materials.

Core Synonyms and Identifiers

This compound is known in the scientific literature by a variety of names. A comprehensive list of its synonyms and key identifiers is provided below for accurate identification and literature searching.

| Identifier Type | Value |

| IUPAC Name | methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate[1] |

| (E)-dimethyl 4,4'-(ethene-1,2-diyl)dibenzoate[2] | |

| CAS Number | 10374-80-8[1][2] |

| 34541-73-6 (for the trans-isomer) | |

| Molecular Formula | C18H16O4[1] |

| Molecular Weight | 296.32 g/mol |

| InChI Key | JOODVYOWCWQPMV-ONEGZZNKSA-N[2] |

| Common Synonyms | Dimethyl trans-stilbene-4,4'-dicarboxylate[1] |

| trans-Stilbene-4,4'-dicarboxylic acid dimethyl ester[1] | |

| 4,4'-Stilbenedicarboxylic acid dimethyl ester | |

| (E)-Dimethyl 4,4'-(ethene-1,2-diyl)dibenzoate[1] | |

| Benzoic acid, 4,4'-(1,2-ethenediyl)bis-, 1,1'-dimethyl ester[1] | |

| Methyl 4-[(1E)-2-[4-(methoxycarbonyl)phenyl]ethenyl]benzoate[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for its handling, characterization, and application in various experimental setups.

| Property | Value |

| Melting Point | 235 °C |

| logPoct/wat (Octanol/Water Partition Coefficient) | 3.430 (Calculated) |

| Water Solubility (log10WS) | -4.56 (Calculated) |

| Enthalpy of Fusion (ΔfusH°) | 35.46 kJ/mol (Calculated) |

| Boiling Point (Tboil) | 831.30 K (Calculated) |

Experimental Protocols

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of (E)-alkenes with high stereoselectivity, making it a suitable choice for preparing the trans-isomer of this compound. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.

Materials:

-

Methyl 4-formylbenzoate

-

Triethyl phosphite

-

Benzyl bromide (or a suitable benzylic halide with a leaving group at the benzylic position)

-

Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for purification (e.g., dichloromethane, hexanes, ethyl acetate)

Procedure:

-

Preparation of the Phosphonate Ester:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-(bromomethyl)benzoate and a slight excess of triethyl phosphite.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to initiate the Arbuzov reaction (typically 100-150 °C) for several hours.

-

Monitor the reaction progress by TLC or NMR spectroscopy until the starting materials are consumed.

-

After cooling, remove the excess triethyl phosphite and ethyl bromide byproduct under reduced pressure to yield the crude phosphonate ester.

-

-

Horner-Wadsworth-Emmons Reaction:

-

In a separate, dry round-bottom flask under an inert atmosphere, suspend sodium hydride (a slight molar excess relative to the phosphonate ester) in anhydrous DMF or THF.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add a solution of the phosphonate ester in the same anhydrous solvent to the sodium hydride suspension.

-

Allow the mixture to stir at 0 °C for approximately 30-60 minutes to ensure complete formation of the phosphonate carbanion (ylide).

-

To this ylide solution, add a solution of methyl 4-formylbenzoate (equimolar to the phosphonate ester) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash them with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexanes) or by flash column chromatography on silica gel.

-

Applications in Metal-Organic Frameworks (MOFs)

This compound is a precursor to 4,4'-stilbenedicarboxylic acid, a valuable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These crystalline porous materials have applications in gas storage, separation, and catalysis. The stilbene-based linker imparts rigidity and potential for photoresponsive behavior to the resulting MOF structures.

Quantitative Data on Stilbene-Based MOFs

The following table summarizes key performance data for MOFs synthesized using 4,4'-stilbenedicarboxylic acid as a linker.

| MOF System | Metal Ion | Photoluminescence Emission Maxima (nm) | CO2 Adsorption Capacity |

| Zinc-based MOF | Zn(II) | ~435-440 | Not specified |

| Lanthanide-based MOFs | Ln(III) | Varies with Lanthanide | Not specified |

| Sodium-based Coordination Polymer | Na(I) | Not specified | Not specified |

Note: The photoluminescence and gas adsorption properties are highly dependent on the specific synthesis conditions, the metal ion used, and the resulting crystal structure of the MOF.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction, followed by its purification.

Caption: Synthesis and purification workflow for this compound.

Logical Relationship in MOF Synthesis

The following diagram illustrates the logical relationship between the starting materials and the formation of a stilbene-based Metal-Organic Framework.

Caption: Formation of a stilbene-based MOF from its precursors.

References

A Technical Guide to Commercial Suppliers of Dimethyl 4,4'-stilbenedicarboxylate for Researchers and Drug Development Professionals

This guide provides an in-depth overview of commercial suppliers for Dimethyl 4,4'-stilbenedicarboxylate, a key chemical intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development who require a reliable source of this compound.

Introduction

This compound is a derivative of stilbene, characterized by two methyl ester groups at the 4 and 4' positions of the stilbene backbone. It exists as both cis and trans isomers, with the trans-isomer being generally more stable and commonly available. This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), and as a subject of study in materials science and photochemistry. The selection of a suitable commercial supplier is a critical first step in any research or development project to ensure the quality, consistency, and timely availability of the starting material.

Commercial Availability and Specifications

A survey of prominent chemical suppliers reveals the availability of this compound, primarily the trans-isomer, in research-grade quantities. The purity of the commercially available compound is typically high, often exceeding 98%. The following tables summarize the specifications of this compound offered by various suppliers.

trans-Dimethyl 4,4'-stilbenedicarboxylate

| Supplier | Brand | CAS Number | Purity | Melting Point (°C) |

| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 34541-73-6 | ≥98% | 234 - 236[1] |

| Thermo Fisher Scientific | --- | 34541-73-6 | 98+% | 233.5 - 239.5[2] |

| Sigma-Aldrich | Matrix Scientific | 10374-80-8 | --- | 235 |

| CP Lab Safety | --- | 34541-73-6 | min 98% (HPLC)[3] | --- |

| P&S Chemicals | --- | 34541-73-6 | 98+%[4] | --- |

cis-Dimethyl 4,4'-stilbenedicarboxylate

| Supplier | Brand | CAS Number | Purity | Melting Point (°C) |

| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 143130-82-9 | --- | 112 - 114[5] |

| Santa Cruz Biotechnology | --- | 143130-82-9 | --- | --- |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are generally not provided by commercial suppliers. However, some suppliers specify the analytical method used to determine purity. For instance, CP Lab Safety indicates that the purity of their trans-isomer is determined by High-Performance Liquid Chromatography (HPLC)[3]. For detailed experimental procedures, researchers should refer to peer-reviewed scientific literature.

Supplier Selection Workflow

The process of selecting a commercial supplier for a critical chemical like this compound involves several key steps to ensure the procurement of a high-quality and suitable product. The following diagram illustrates a logical workflow for this process.

References

- 1. Dimethyl trans-stilbene-4,4'-dicarboxylate, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Dimethyl trans-stilbene-4,4'-dicarboxylate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Dimethyl cis-stilbene-4,4'-dicarboxylate 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dimethyl 4,4'-stilbenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Dimethyl 4,4'-stilbenedicarboxylate, a symmetrical stilbene derivative. The featured method is the McMurry reaction, a reductive coupling of two aldehyde molecules to form an alkene. This application note includes a comprehensive experimental protocol, tables of reactants and products with their physicochemical properties, and a workflow diagram to guide researchers through the process.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and their utility as building blocks for functional materials. The symmetrical nature of this compound makes it an ideal candidate for synthesis via the McMurry reaction, which is a robust and reliable method for the reductive coupling of aldehydes and ketones to form alkenes.[1][2][3] This method utilizes a low-valent titanium reagent, typically generated in situ from titanium(IV) chloride and a reducing agent such as zinc powder.[1]

Reaction Scheme

The synthesis of this compound from methyl 4-formylbenzoate via the McMurry reaction is depicted below:

Two molecules of methyl 4-formylbenzoate are coupled in the presence of a low-valent titanium reagent, generated from titanium(IV) chloride and zinc in tetrahydrofuran (THF), to yield one molecule of this compound.

Quantitative Data

Table 1: Reactant and Reagent Specifications

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Methyl 4-formylbenzoate | C9H8O3 | 164.16 | Starting Material |

| Titanium(IV) Chloride | TiCl4 | 189.68 | Reagent |

| Zinc (powder) | Zn | 65.38 | Reducing Agent |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | Solvent |

Table 2: Product Specifications

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (from 1 eq. starting material) | Appearance |

| This compound | C18H16O4 | 296.32 | 0.5 eq. | White to off-white solid |

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Melting Point | 211-213 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.04 (d, J=8.4 Hz, 4H), 7.63 (d, J=8.4 Hz, 4H), 7.20 (s, 2H), 3.93 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.9, 141.5, 130.1, 129.5, 129.2, 126.6, 52.2 |

| IR (KBr, cm⁻¹) | 3050, 2950, 1720, 1605, 1435, 1280, 1110, 970, 830, 770 |

| MS (EI, m/z) | 296 [M]⁺, 265, 237, 178 |

Experimental Protocol: McMurry Reaction

This protocol is a general procedure adapted for the synthesis of this compound. Researchers should optimize conditions as necessary.

Materials:

-

Methyl 4-formylbenzoate

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for work-up and purification

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add zinc powder (4.0 eq.).

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add titanium(IV) chloride (2.0 eq.) dropwise to the stirred suspension via the addition funnel. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The color of the mixture should turn from a yellow/orange to a black slurry, indicating the formation of the low-valent titanium reagent.

-

-

Reductive Coupling Reaction:

-

Cool the black slurry of the low-valent titanium reagent to room temperature.

-

Dissolve methyl 4-formylbenzoate (1.0 eq.) in anhydrous THF in a separate flask.

-

Add the solution of methyl 4-formylbenzoate dropwise to the stirred titanium slurry.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then quench by slowly pouring it over a stirred mixture of ice and 1 M HCl.

-

Filter the resulting mixture through a pad of celite to remove the titanium salts. Wash the filter cake with dichloromethane.

-

Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford pure this compound as a white to off-white solid.

-

Diagrams

Caption: Workflow for the McMurry Synthesis.

Caption: McMurry Reaction Mechanism.

References

Application Note & Protocol: Stilbene Synthesis from Methyl p-Formylbenzoate

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of a stilbene derivative, specifically methyl (E)-4-styrylbenzoate, starting from methyl p-formylbenzoate. The procedure utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a widely adopted and efficient method for the stereoselective formation of (E)-alkenes.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde. Key advantages of the HWE reaction over the traditional Wittig reaction include the use of a more nucleophilic carbanion and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[1][3] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Reaction Scheme

The synthesis of methyl (E)-4-styrylbenzoate is achieved by reacting methyl p-formylbenzoate with the carbanion generated from diethyl benzylphosphonate in the presence of a strong base, such as sodium hydride (NaH).

Figure 1: Horner-Wadsworth-Emmons reaction for the synthesis of methyl (E)-4-styrylbenzoate.

Materials and Equipment

2.1 Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl p-formylbenzoate | 1571-08-0 | C₉H₈O₃ | 164.16 |

| Diethyl benzylphosphonate | 1080-32-6 | C₁₁H₁₇O₃P | 228.23 |

| Sodium Hydride (60% in oil) | 7646-69-7 | NaH | 24.00 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

| 95% Ethanol | 64-17-5 | C₂H₆O | 46.07 |

2.2 Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Septa and needles

-

Syringes

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel) and developing chamber

-

Melting point apparatus

Experimental Protocol

3.1 Ylide Formation

-

Preparation: Take a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum. Dry the flask thoroughly with a heat gun under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

-

Reagent Addition: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Phosphonate Addition: While stirring, add diethyl benzylphosphonate (2.28 g, 10.0 mmol, 1.0 eq) dropwise to the NaH suspension via syringe over 10-15 minutes.

-

Ylide Generation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the orange-red phosphonate carbanion (ylide) should be visible.

3.2 Wittig-Horner Reaction

-

Aldehyde Solution: In a separate 50 mL flask, dissolve methyl p-formylbenzoate (1.64 g, 10.0 mmol, 1.0 eq) in 15 mL of anhydrous THF.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C with an ice bath. Add the solution of methyl p-formylbenzoate dropwise to the ylide suspension over 15-20 minutes.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

3.3 Workup and Purification

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The water-soluble phosphate byproduct is removed during these washes.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Isolation: Collect the white crystalline product, methyl (E)-4-styrylbenzoate, by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization: Characterize the final product by determining its melting point (literature: 117 °C), and by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Quantitative Data Summary

The following table summarizes the quantities of reactants used and the expected product yield.

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |

| Methyl p-formylbenzoate | 164.16 | 1.64 | 10.0 | 1.0 |

| Diethyl benzylphosphonate | 228.23 | 2.28 | 10.0 | 1.0 |

| Sodium Hydride (60%) | 24.00 (as pure NaH) | 0.44 | 11.0 | 1.1 |

| Product | ||||

| Methyl (E)-4-styrylbenzoate | 238.28 | 2.14 | 9.0 | - |

| Theoretical Yield | - | 2.38 g | 10.0 mmol | - |

| Assumed Actual Yield | - | 2.14 g | 9.0 mmol | 90% |

Note: The actual yield is an estimated value for this protocol. Yields may vary based on experimental conditions and technique.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of methyl (E)-4-styrylbenzoate.

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from any moisture. The 60% dispersion in mineral oil reduces its pyrophoric nature, but it should still be handled with extreme care.

-

Anhydrous Solvents (THF): Tetrahydrofuran is flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times. Perform all steps of the reaction in a well-ventilated fume hood.

References

Application Notes and Protocols for the Use of Dimethyl 4,4'-Stilbenedicarboxylate in Polyester Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-stilbenedicarboxylate is a versatile aromatic dicarboxylic acid ester monomer that offers unique properties when incorporated into polyester backbones. Its rigid, linear structure, arising from the stilbene moiety, imparts exceptional thermal stability, mechanical strength, and liquid crystalline behavior to the resulting polymers. These characteristics make stilbene-based polyesters highly attractive for applications demanding high performance, such as in advanced materials, specialty films, and fibers. Furthermore, the photoreactive nature of the stilbene double bond opens possibilities for developing photo-crosslinkable and photo-responsive materials.

This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound as a key monomer.

Data Presentation: Properties of Stilbene-Based Polyesters

The incorporation of this compound into polyesters significantly influences their physical and mechanical properties. The following table summarizes key quantitative data from a copolyester synthesized with trans-4,4'-stilbenedicarboxylic acid (the carboxylic acid form of the dimethyl ester), terephthalic acid, and 1,4-cyclohexanedimethanol.

| Property | Polymer Composition | Value |

| Inherent Viscosity (dL/g) | 60 mol % Terephthalic Acid, 40 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 0.91 |

| 70 mol % Terephthalic Acid, 30 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 0.91 | |

| 90 mol % Terephthalic Acid, 10 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 1.04 | |

| Glass Transition Temperature (Tg, °C) | 60 mol % Terephthalic Acid, 40 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 115 |

| 70 mol % Terephthalic Acid, 30 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 115 | |

| 90 mol % Terephthalic Acid, 10 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 103 | |

| Notched Izod Impact Strength (ft-lb/in.) at 23°C | 60 mol % Terephthalic Acid, 40 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 2.3 |

| 70 mol % Terephthalic Acid, 30 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 18 | |

| 90 mol % Terephthalic Acid, 10 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 24 | |

| Notched Izod Impact Strength (ft-lb/in.) at -40°C | 60 mol % Terephthalic Acid, 40 mol % trans-4,4'-Stilbenedicarboxyli Acid, 100 mol % 1,4-Cyclohexanedimethanol | 2.3 |

| 70 mol % Terephthalic Acid, 30 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 14 | |

| 90 mol % Terephthalic Acid, 10 mol % trans-4,4'-Stilbenedicarboxylic Acid, 100 mol % 1,4-Cyclohexanedimethanol | 15 |

Data sourced from US Patent 4,551,520A. The synthesis was performed using the diacid form, but the principles and resulting polymer properties are directly relevant to the use of the dimethyl ester via transesterification.[1]

Experimental Protocols

The following protocols describe the synthesis of stilbene-containing polyesters via melt polycondensation, a common and scalable method for polyester production.

Protocol 1: Synthesis of a Copolyester of trans-4,4'-Stilbenedicarboxylic Acid, Terephthalic Acid, and 1,4-Cyclohexanedimethanol

This protocol is adapted from US Patent 4,551,520A and describes the synthesis of a high-impact copolyester.[1]

Materials:

-

Dimethyl terephthalate

-

Dimethyl trans-4,4'-stilbenedicarboxylate

-

1,4-Cyclohexanedimethanol (e.g., 70% trans/30% cis isomer mixture)

-

Titanium tetraisopropoxide (catalyst)

-

Methanol

Equipment:

-

1-liter reaction flask equipped with a nitrogen inlet, a metal stirrer, and a short distillation column

-

Heating mantle

-

Vacuum pump

Procedure:

-

Charging the Reactor: In the 1-liter flask, combine the desired molar ratios of dimethyl terephthalate, dimethyl trans-4,4'-stilbenedicarboxylate, and 1,4-cyclohexanedimethanol. For example, for a polymer with 60 mol % terephthalic acid and 40 mol % trans-4,4'-stilbenedicarboxylic acid units, use 87.5 g (0.45 mol) of dimethyl terephthalate and 88.8 g (0.30 mol) of dimethyl trans-4,4'-stilbenedicarboxylate with 185.1 g (0.90 mol) of 1,4-cyclohexanedimethanol.

-

Catalyst Addition: Add the titanium tetraisopropoxide catalyst to the reaction mixture (e.g., 0.14 g).

-

Transesterification (First Stage):

-

Place the flask in the heating mantle and gradually heat to 190°C under a slow stream of nitrogen.

-

Methanol will begin to distill off as the transesterification reaction proceeds. Continue heating at 190°C for approximately 20 minutes after the initial methanol distillation.

-

Increase the temperature to 220°C and maintain for 20 minutes.

-

Further increase the temperature to 280°C and hold for another 20 minutes.

-

-

Polycondensation (Second Stage):

-

Increase the reaction temperature to 300°C.

-

Gradually apply a vacuum to the system, reducing the pressure to approximately 0.5 mm Hg. This will facilitate the removal of excess 1,4-cyclohexanedimethanol and drive the polymerization reaction to completion.

-

Continue the reaction under vacuum at 300°C until the desired melt viscosity is achieved, as indicated by the stirrer torque.

-

-

Polymer Recovery:

-

Once the polymerization is complete, release the vacuum with nitrogen.

-

Allow the reactor to cool, and then carefully remove the solid polymer.

-

The resulting polyester can be ground into a powder for further processing and analysis.

-

Characterization: The properties of the synthesized polyester can be characterized using standard techniques:

-

Inherent Viscosity: Determined at 25°C in a 60/40 (wt/wt) phenol/tetrachloroethane solvent at a concentration of 0.5 g/100 mL.[1]

-

Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC) at a heating rate of 20°C/minute.[1]

-

Mechanical Properties: Injection-molded bars can be prepared and tested for properties such as Notched Izod impact strength according to ASTM D256.[1]

Visualizations

Experimental Workflow: Two-Stage Melt Polycondensation

The following diagram illustrates the general workflow for the synthesis of polyesters using this compound via a two-stage melt polycondensation process.

Caption: Workflow for polyester synthesis.

Logical Relationship: Impact of Stilbene Content on Polyester Properties

This diagram illustrates the general relationship between the concentration of this compound in the polymer backbone and the resulting material properties.

Caption: Stilbene content vs. properties.

Conclusion

This compound is a valuable monomer for the creation of high-performance polyesters. The rigid and linear nature of the stilbene unit contributes to enhanced thermal stability and mechanical properties. The provided protocols and data serve as a starting point for researchers to explore the synthesis and characterization of novel stilbene-containing polyesters for a variety of advanced applications. Further research into homopolyesters and copolyesters with high stilbene content is warranted to fully elucidate the structure-property relationships and unlock the full potential of these materials.

References

Application Notes and Protocols for the Synthesis and Evaluation of Stilbene Analogs in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for synthesizing stilbene analogs and evaluating their potential as anticancer agents. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, chemical biology, and oncology.

Introduction to Stilbene Analogs in Cancer Research

Stilbene and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant attention for their diverse biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] The core stilbene scaffold, characterized by two aromatic rings linked by an ethylene bridge, offers a versatile platform for chemical modification to enhance bioavailability and therapeutic efficacy.[1][4] Numerous studies have demonstrated that synthetic stilbene analogs exhibit significant anticancer activity against a wide array of cancer cell lines, often acting through various mechanisms such as inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of key signaling pathways.[1][5][6][7][8][9][10][11][12][13][14]

This document details the common synthetic methodologies for preparing stilbene analogs, protocols for their in vitro evaluation, and an overview of the key signaling pathways they impact.

Experimental Protocols

I. Synthesis of Stilbene Analogs

Two of the most prevalent methods for the synthesis of stilbene analogs are the Wittig reaction and the Heck reaction. These methods offer versatility in introducing various substituents to the stilbene core.

A. Protocol 1: Synthesis of Stilbene Analogs via the Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a triphenyl phosphonium ylide.

Materials:

-

Substituted benzyltriphenylphosphonium halide

-